molecular formula C9H10N2O3 B601685 Ethyl oxo(pyridin-2-ylamino)acetate CAS No. 41374-72-5

Ethyl oxo(pyridin-2-ylamino)acetate

Cat. No.: B601685
CAS No.: 41374-72-5
M. Wt: 194.19
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl oxo(pyridin-2-ylamino)acetate typically involves the reaction of ethyl oxoacetate with pyridin-2-ylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The mixture is then heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and efficient product isolation .

Chemical Reactions Analysis

Types of Reactions: Ethyl oxo(pyridin-2-ylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Studies

Ethyl oxo(pyridin-2-ylamino)acetate is primarily recognized for its role as an impurity standard in the synthesis of Edoxaban , an anticoagulant medication. Its presence is crucial for quality control and analytical studies during the drug development process. The compound serves as an intermediate that can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, thus ensuring the safety and efficacy of pharmaceuticals .

Organic Synthesis

The compound acts as a building block in organic synthesis, particularly in the development of complex organic molecules. It is utilized in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry for developing new therapeutic agents. The versatility of this compound allows it to participate in various chemical reactions, including:

  • Oxidation : Converting the compound into oxo derivatives.
  • Reduction : Transforming the oxo group into hydroxyl groups.
  • Substitution : Replacing the ethyl ester group with different functional groups under suitable conditions .

Biological Research

This compound has been investigated for its biological activities , including potential antimicrobial and antiviral properties. Research has shown that this compound can interact with specific molecular targets, influencing various biochemical pathways. Notable biological activities include:

  • Antitumor Activity : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231). Treatment at a concentration of 10 µM resulted in a 55% decrease in cell viability over three days .
  • Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits significant efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent .

Antitumor Efficacy

A study focused on MDA-MB-231 cells revealed that treatment with this compound not only inhibited cell growth but also induced apoptosis, evidenced by increased levels of apoptotic markers post-treatment.

Enzyme Interaction Studies

In another investigation, the compound was shown to modulate the activity of specific kinases involved in cancer progression. This modulation was associated with alterations in downstream signaling pathways that promote cell survival and proliferation.

ActivityCell Line/OrganismConcentrationEffect Observed
AntitumorMDA-MB-23110 µM55% reduction in viability
Apoptosis InductionHepG2VariesIncreased apoptotic markers
AntimicrobialVarious bacterial strainsVariesSignificant growth inhibition

Mechanism of Action

The mechanism of action of ethyl oxo(pyridin-2-ylamino)acetate is primarily related to its role as an intermediate or impurity in pharmaceutical compounds. It interacts with various molecular targets and pathways, depending on the specific application. For instance, in the context of Edoxaban synthesis, it may influence the overall pharmacokinetic and pharmacodynamic properties of the final drug product .

Comparison with Similar Compounds

Uniqueness: Ethyl oxo(pyridin-2-ylamino)acetate is unique due to its specific combination of the pyridin-2-ylamino group and the ethyl oxoacetate moiety, which imparts distinct chemical and biological properties. Its role as an impurity in Edoxaban synthesis further highlights its importance in pharmaceutical research and development .

Biological Activity

Ethyl oxo(pyridin-2-ylamino)acetate, a compound characterized by its unique pyridine structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of ethyl oxoacetate with pyridin-2-ylamine. The process typically involves:

  • Reagents : Ethyl oxoacetate, pyridin-2-ylamine, sodium hydroxide (as a base), and ethanol (as a solvent).
  • Conditions : The reaction is conducted under reflux conditions to facilitate the formation of the desired product.

This compound serves as an important intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Klebsiella pneumoniae14

The compound's mechanism likely involves interference with bacterial cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways .

Antiviral Activity

In the context of viral infections, particularly during the COVID-19 pandemic, this compound has been investigated for its antiviral properties. Pyridine derivatives are recognized for their ability to inhibit viral replication by targeting specific viral proteins. This compound has shown potential in inhibiting the replication of viruses such as SARS-CoV-2 through mechanisms that are still under investigation .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial and viral metabolism.
  • Cellular Interaction : Its ability to bind to specific receptors or proteins may disrupt normal cellular functions, leading to antimicrobial and antiviral effects.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the compound against a panel of pathogens. Results indicated significant inhibition rates comparable to established antibiotics .
  • Antiviral Screening : In vitro assays demonstrated that this compound could reduce viral load in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl oxo(pyridin-2-ylamino)acetate, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React ethyl 2-(dimethyl(oxo)-sulfaneylidene)acetate with pyridin-2-amine derivatives (e.g., 5-methylpyridin-2-amine) in the presence of a chiral phosphoric acid catalyst (e.g., 3.76 mg catalyst per 0.10 mmol substrate). Purify via column chromatography (1:4 EtOAc/Hex) .
  • Route 2 : Use glyoxal and 2-aminopyridine to synthesize 2-(pyridin-2-ylamino)acetic acid hydrochloride as a precursor, followed by esterification with ethanol under acidic conditions .
  • Optimization : Monitor reaction progress via TLC; adjust solvent polarity (e.g., acetone or ethyl acetate) and catalyst loading to improve enantioselectivity .

Q. How can researchers characterize this compound, and what analytical techniques are critical?

  • Methodology :

  • NMR/LC-MS : Confirm molecular structure and purity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry.
  • X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal data. Mercury CSD 2.0 can visualize intermolecular interactions .
  • HPLC : Detect and quantify pharmaceutical impurities (e.g., Apixaban-related byproducts) using reverse-phase columns and UV detection .

Q. What are the key safety considerations for handling this compound in the lab?

  • Safety Data :

| Hazard Code | GHS07 | WGK Germany | 3 |
| Storage | Under inert gas (N2_2/Ar) at 2–8°C |

  • Handling : Use fume hoods, nitrile gloves, and avoid prolonged exposure. The compound is irritant (Xn) but lacks acute toxicity data; assume precautionary measures .

Q. How can researchers address low yields during synthesis?

  • Troubleshooting :

  • Side reactions : Optimize stoichiometry (e.g., 1.2 equiv indole for insertion reactions) .
  • Purification : Use gradient elution in column chromatography (e.g., 50–100% EtOAc in hexane) .
  • Catalyst selection : Test Brønsted acid catalysts (e.g., phosphoric acid derivatives) for enantioselective steps .

Q. What are typical impurities in this compound, and how are they identified?

  • Analysis :

  • Pharmaceutical impurities : Monitor for pyridin-2-ol (CAS 72762-00-6) via HPLC retention time matching .
  • Structural analogs : Use LC-MS to distinguish regioisomers (e.g., 5-chloro vs. 5-methyl pyridine derivatives) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

  • Methodology :

  • Analyze hydrogen-bonding motifs (e.g., C–H⋯O interactions forming R_2$$^2(10) dimers) using Mercury CSD .
  • Apply graph-set analysis (Bernstein et al., 1995) to classify interaction patterns (e.g., π–π stacking in triazole derivatives) .

Q. What computational methods are suitable for studying the reaction mechanisms involving this compound?

  • Approach :

  • DFT calculations : Model transition states for enantioselective indole insertion reactions using Gaussian or ORCA software.
  • Solvent effects : Use COSMO-RS to predict solvatochromic behavior in polar solvents .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Strategy :

  • Cross-validate SHELXL refinement parameters (e.g., ADPs, twin laws) with Mercury’s packing similarity tool .
  • Re-examine space-group assignments using SHELXT’s automated routines .

Q. What role does this compound play in pharmaceutical impurity profiling?

  • Case Study :

  • As an impurity in Apixaban (anticoagulant), quantify it via LC-MS/MS using a deuterated internal standard. Validate method per ICH Q3A guidelines .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via UPLC-PDA.
  • Use X-ray photoelectron spectroscopy (XPS) to assess oxidative degradation pathways .

Properties

IUPAC Name

ethyl 2-oxo-2-(pyridin-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGUHLYCAATGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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